molecular formula C19H24N4O B2598368 N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide CAS No. 2380086-99-5

N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2598368
CAS No.: 2380086-99-5
M. Wt: 324.428
InChI Key: ITJOIVAARDLFBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of cyclopentyl, cyclopropyl, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropyl Group: This step involves the alkylation of the benzodiazole ring with a cyclopropyl halide under basic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide.

    Coupling with Cyclopentyl Group: The final step involves the coupling of the azetidine derivative with a cyclopentyl carboxylic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(20-14-5-1-2-6-14)22-11-15(12-22)23-17-8-4-3-7-16(17)21-18(23)13-9-10-13/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOIVAARDLFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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